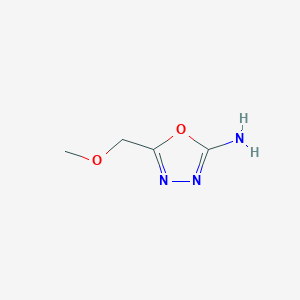
N,N-Diethyl-L-leucinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “N,N-Diethyl-L-leucinamide” or similar compounds often involves labeling with specific reagents . For instance, the dl-forms in peptides, which are difficult to separate on a chiral column, can be precisely separated by labeling with 1-fluoro-2,4-dinitrophenyl-5-d-leucine-N,N-dimethylethylenediamine-amide (d-FDLDA) .Molecular Structure Analysis
The molecular structure of “N,N-Diethyl-L-leucinamide” is complex. A similar compound, “N,N-Diethyl-D-leucinamide”, has a molecular formula of C10H22N2O and an average mass of 186.294 Da .Chemical Reactions Analysis
The chemical reactions involving “N,N-Diethyl-L-leucinamide” or similar compounds can be intricate. For example, the reaction kinetics of N,N-diethyl hydroxylamine (DEHA) and free oxygen in distilled water was studied, and a kinetic model of the chemical reaction was created based on experimental work .Applications De Recherche Scientifique
Enzyme Assays and Biological Activity Studies
N,N-Diethyl-L-leucinamide is prominently used in studies involving enzyme assays, particularly for leucine aminopeptidase. This enzyme plays a vital role in protein metabolism by removing N-terminal amino acids from peptides. N,N-Diethyl-L-leucinamide acts as a substrate in these assays due to its rapid hydrolysis by leucine aminopeptidase and its resistance to hydrolysis by other proteolytic enzymes, making it an ideal compound for measuring aminopeptidase activity in various biological samples (Delange & Smith, 1971). Additionally, it has been used in the study of leucine aminopeptidase produced during the molting of nematodes, highlighting its utility in parasitological research (Rogers & Brooks, 1977).
Structural and Molecular Studies
N,N-Diethyl-L-leucinamide is also significant in structural and molecular studies. Investigations into the crystal structure and molecular dynamics of L-leucinamide have provided insights into its behavior in different states. These studies involve techniques such as solid state NMR, IR, and X-ray diffraction, contributing to our understanding of the molecular properties and interactions of amino acid derivatives (Wang et al., 1997).
Synthesis of Peptides and Pseudopeptides
Furthermore, N,N-Diethyl-L-leucinamide has been utilized in the synthesis of peptides and pseudopeptides. Techniques involving N-(hydroxy)amide-containing pseudopeptides demonstrate the versatility of N,N-Diethyl-L-leucinamide in peptide chemistry. This includes its use in generating N-hydroxy-N-(alkyl)amides and N-(hydroxy)thioamide linkages, contributing to the field of synthetic organic chemistry (Wang & Phanstiel, 2000).
Nutritional and Metabolic Research
In nutritional and metabolic research, derivatives of leucine, such as N,N-Diethyl-L-leucinamide, have been examined for their biological activity and impact on growth and metabolism. These studies provide insights into the role of amino acid derivatives in nutrition and their potential applications in dietary supplements and therapeutic interventions (Rechcigl & Williams, 1961).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-N,N-diethyl-4-methylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-5-12(6-2)10(13)9(11)7-8(3)4/h8-9H,5-7,11H2,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHANHUTUQJHKC-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627598 |
Source


|
| Record name | N,N-Diethyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-L-leucinamide | |
CAS RN |
63618-45-1 |
Source


|
| Record name | N,N-Diethyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

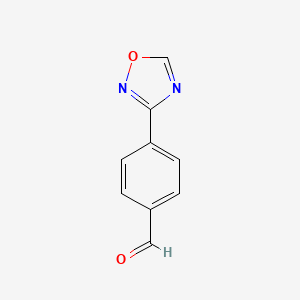




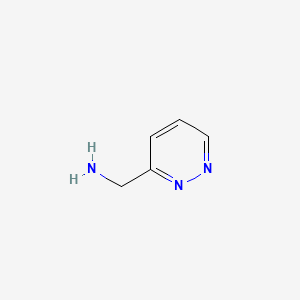
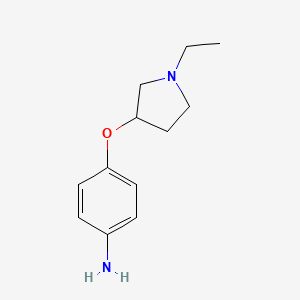
![2-[Benzyl(methyl)amino]isonicotinic acid](/img/structure/B1322594.png)
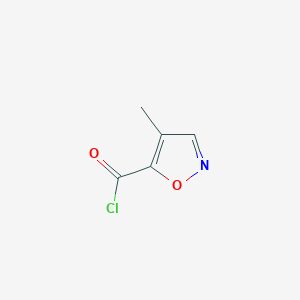
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)


![Spiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B1322602.png)
